methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyrazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 1. The pyrazole ring is further functionalized with a carbonyl-linked 4-aminobenzoate ester moiety. Pyrazole derivatives are widely studied for their diverse pharmacological activities, influenced by substituent patterns and electronic properties .
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
methyl 4-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H16ClN3O3/c1-23-17(11-16(22-23)14-5-3-4-6-15(14)20)18(24)21-13-9-7-12(8-10-13)19(25)26-2/h3-11H,1-2H3,(H,21,24) |
InChI Key |
CGLBFVWUKKWVLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group using a suitable halogenation reaction.
Coupling with Benzoate Ester: The final step involves coupling the substituted pyrazole with methyl 4-aminobenzoate through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are employed.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole Core Modifications
- 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate (): This compound replaces the benzoate ester in the target molecule with a 4-chlorobenzoyl group. Its antibacterial activity highlights the role of chlorinated aromatic groups in bioactivity .
- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (, a): Substitution with a chloroquinoline group introduces π-π stacking capabilities, which may enhance binding to biological targets like enzymes or receptors. The dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in the target compound .
Heterocycle Variations
- Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (): Replacing the pyrazole core with an oxazole alters electronic distribution and hydrogen-bonding capacity. Oxazoles are less basic than pyrazoles, which may affect pharmacokinetic properties such as metabolic stability .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Implications for Further Research
While the provided evidence lacks direct data on the target compound, structural parallels suggest avenues for exploration:
Synthetic Optimization: Introducing electron-donating groups (e.g., methoxy) or bulky substituents (e.g., naphthyl, as in ’s 10g) could modulate solubility and target affinity .
Activity Profiling: Empirical testing against bacterial strains or enzymatic targets is critical to validate inferred bioactivity.
Toxicity Studies: Comparative analysis with ’s oxime ester derivatives could clarify the safety profile of chlorophenyl-pyrazole hybrids .
Biological Activity
Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate, a compound derived from pyrazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 345.78 g/mol. The structural configuration includes a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Key Findings:
- IC50 Values: In vitro assays have shown that compounds with similar structures exhibit IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HepG-2, HCT-116, and MCF-7 . This indicates a promising level of potency comparable to established chemotherapeutics.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound 10c | 1.82 - 5.55 | HepG-2, HCT-116, MCF-7 |
| Doxorubicin (Reference Drug) | 5.23 - 4.17 | HepG-2, HCT-116, MCF-7 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Research indicates that these compounds can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death in cancer cells .
Apoptotic Pathway:
- ROS Accumulation: Increased ROS levels trigger mitochondrial membrane permeabilization.
- Caspase Activation: This leads to the activation of caspases, which are crucial for executing apoptosis.
- Cell Cycle Arrest: The compound may also induce cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for developing more effective derivatives of this compound.
Key Observations:
- Substituents Influence Activity: Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, bulky aryl groups at specific positions enhance cytotoxicity against various cancer lines.
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Essential for cytotoxic activity |
| Aromatic Ring | Enhances drug-likeness and potency |
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on Antiproliferative Activity: A study demonstrated that a related pyrazole derivative showed significant antiproliferative effects against hematologic tumor cell lines with an IC50 value as low as 1.00 μM in acute erythroid leukemia cells .
- Clinical Implications: The promising results from preclinical studies suggest potential for further clinical trials aimed at evaluating the safety and efficacy of these compounds in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
